molecular formula C22H25ClFN7OS B12783394 Fluoro-dasatinib CAS No. 957218-02-9

Fluoro-dasatinib

Cat. No.: B12783394
CAS No.: 957218-02-9
M. Wt: 490.0 g/mol
InChI Key: PLZOWXHKTJJSQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro-dasatinib involves the introduction of a fluorine atom into the dasatinib molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination. The reaction conditions typically involve the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluoro-dasatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound N-oxide, while nucleophilic substitution with an amine could produce a this compound amine derivative .

Scientific Research Applications

Fluoro-dasatinib has a wide range of scientific research applications:

Comparison with Similar Compounds

Fluoro-dasatinib is compared with other similar compounds, such as:

    Dasatinib: The parent compound, which lacks the fluorine atom.

    Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Nilotinib: A second-generation tyrosine kinase inhibitor.

This compound’s uniqueness lies in its enhanced pharmacokinetic properties and broader spectrum of kinase inhibition, making it a valuable compound in the treatment of various cancers and in scientific research .

Properties

CAS No.

957218-02-9

Molecular Formula

C22H25ClFN7OS

Molecular Weight

490.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25ClFN7OS/c1-14-4-3-5-16(23)20(14)29-21(32)17-13-25-22(33-17)28-18-12-19(27-15(2)26-18)31-10-8-30(7-6-24)9-11-31/h3-5,12-13H,6-11H2,1-2H3,(H,29,32)(H,25,26,27,28)

InChI Key

PLZOWXHKTJJSQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCF

Origin of Product

United States

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